Substitution Pattern Isomer Comparison
The target compound, Methyl 3,4-dibromo-5-methylbenzoate, differs from its closest isomer, Methyl 3,5-dibromo-4-methylbenzoate (CAS 74896-66-5), in the relative positions of the two bromine atoms and the methyl group. This positional difference leads to distinct physical properties, most notably melting point: 88-90 °C for the 3,5-dibromo-4-methyl isomer [1], while the target compound's melting point is reported as 'N/A' in standard databases, indicating it is likely a liquid or low-melting solid at room temperature . This difference in physical state can have practical implications for handling, formulation, and solubility in reaction media.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Not Available (N/A) |
| Comparator Or Baseline | Methyl 3,5-dibromo-4-methylbenzoate: 88-90 °C [1] |
| Quantified Difference | Non-overlapping physical state; target compound is non-crystalline at RT |
| Conditions | Data compiled from PubChem and vendor datasheets [REFS-1, REFS-2] |
Why This Matters
The different physical state can affect dissolution rates and handling during parallel synthesis, making the target compound a more convenient choice for automated liquid-handling workflows in medicinal chemistry.
- [1] PubChem. (2025). Methyl 3,5-Dibromo-4-methylbenzoate. Compound Summary. View Source
